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Compound of Interest

Compound Name: Resolve-AL(TM) GD

Cat. No.: B8256024

Get Quote

\ J

Paramagnetic Relaxation Enhancement for Structural &
Quantitative Analysis
Core Identity & Chemical Definition[1][2][3]

Resolve-Al™ Gd is a specialized paramagnetic reagent used primarily to manipulate nuclear
spin relaxation times (

and

) rather than chemical shifts.[1] Unlike its lanthanide counterparts (e.g., Resolve-Al™ Eu or Yb)
which are used to separate overlapping signals via pseudocontact shifts, Resolve-Al™ Gd acts
as a Paramagnetic Relaxation Agent (PRA).[1]

Chemical Name: Gadolinium(lll) tris(2,2,6,6-tetramethyl-3,5-heptanedionato)[1]

Abbreviation: Gd(tmhd)s or Gd(dpm)s

CAS Number: 14768-15-5[1]

Magnetic State: Paramagnetic (
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, isotropic)[1]

 Solubility: Highly soluble in non-polar organic solvents (CDCls, CeDe) due to the lipophilic
tmhd ligands.[1]

The "Resolve-Al" Nomenclature Distinction

It is critical to distinguish the Gd variant from the rest of the Resolve-Al™ family:

Reagent Metal lon Primary Effect Application

| Resolve-Al™ Eu | Europium (

) | Shift Agent | Resolving overlapping peaks; Chiral analysis.[1] | | Resolve-Al™ Yb | Ytterbium
(

) | Shift Agent | Spreading spectra over a wider ppm range.[1] | | Resolve-Al™ Gd | Gadolinium
(

) | Relaxation Agent | Shortening

for fast gNMR; Distance measurements (PRE).[1] |

Mechanism of Action: Paramagnetic Relaxation
Enhancement (PRE)[1][3]

Resolve-Al™ Gd functions through Paramagnetic Relaxation Enhancement (PRE).[1] The
Gadolinium ion (

) possesses seven unpaired electrons in a symmetric

ground state.[1] This isotropic electronic distribution means it induces negligible chemical shifts
(unlike Eu or Yb) but generates a potent fluctuating magnetic field that efficiently relaxes
nearby nuclear spins.[1]

The Dipolar Interaction

The relaxation rate enhancement (
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) is driven by the through-space dipole-dipole interaction between the unpaired electron spins
of the Gd and the nuclear spins (e.g.,

) of the analyte.[1]

The magnitude of this effect is distance-dependent, following the Solomon-Bloembergen
equation:

[1]
¢ : Distance between the Gd ion and the nucleus.
 : Rotational correlation time of the complex.

o Dependence: This steep distance dependence makes Resolve-Al™ Gd a "molecular ruler,”
allowing researchers to map distances within a molecule or supramolecular assembly.

Visualization of the Mechanism

The following diagram illustrates the interaction between Resolve-Al™ Gd and a target analyte.
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Figure 1: Mechanistic pathway of Resolve-Al™ Gd interaction. The reagent forms a transient
adduct with the analyte, facilitating through-space dipolar coupling that dramatically shortens
nuclear relaxation times.

Primary Applications in Drug Development[1]
High-Throughput Quantitative NMR (qQNMR)

In quantitative NMR, the repetition delay (

) between scans must be at least

to ensure full signal recovery (99.3% magnetization).[1] For slowly relaxing nuclei (e.g.,
quaternary carbons or protons in degassed samples),

can exceed 10-20 seconds, leading to prohibitively long experiment times.

* Role of Resolve-AI™ Gd: Adding trace amounts (micromolar) of Resolve-Al™ Gd drastically
reduces

values without broadening lines significantly or shifting peaks.[1]

» Benefit: Reduces experiment time by 80-90% while maintaining quantitative accuracy.[1]
Structural Elucidation via PRE
Because the relaxation effect scales with

, Resolve-Al™ Gd is used to determine the spatial position of atoms relative to a binding site.

o Workflow:

o Bind Resolve-Al™ Gd to a specific site on the molecule (e.g., a hydroxyl or carbonyl
group).[1]

o Measure

values for all protons.[1]

o Protons closer to the binding site will show a much larger decrease in
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(faster relaxation) than distant protons.[1]

o Result: A distance map of the molecule, useful for verifying 3D conformations of drug
candidates.

Multimodal Imaging Probe Development

Resolve-Al™ Gd is frequently used as a surrogate or component in the development of
Theranostic Nanoparticles.

o Context: Researchers encapsulate Resolve-Al™ Gd into lipid micelles or silica nanopatrticles
to create MRI-active contrast agents.[1][2]

o Validation: NMR is used to verify the integrity of the nanoparticle and the accessibility of
water to the Gd center (measuring relaxivity).[1]

Experimental Protocol: Optimization for gNMR
This protocol describes how to use Resolve-Al™ Gd to shorten acquisition times for a standard

gNMR experiment.

Materials

e Analyte: ~20 mg of drug substance.[1][3]
e Solvent: 0.6 mL CDCIs (or compatible deuterated solvent).

o Reagent: Resolve-Al™ Gd (Gd(tmhd)s), 10 mM stock solution in CDCls.

Step-by-Step Methodology

e Baseline Measurement:
o Prepare the analyte sample in CDCls.[1][4]
o Run a quick inversion-recovery experiment (tlir) to estimate the longest

in the molecule (usually a quaternary carbon).[1]
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o Example:

seconds.[1] Required delay = 75 seconds.

e Reagent Addition (Titration):

o Add 10

L of the 10 mM Resolve-Al™ Gd stock solution directly to the NMR tube.

o Invert gently to mix.

o Concentration: This results in ~0.16 mM Gd concentration.[1]

o Verification:

o Re-run the inversion-recovery experiment.

o Target: The longest

should drop to < 1-2 seconds.

o Check: Ensure line broadening is acceptable (typically < 2-3 Hz).[1] If lines are too broad,
dilute the sample.

» Quantitative Acquisition:

o Set relaxation delay (

) to 10 seconds (5

new

).

o Acquire
spectrum with inverse gated decoupling.[1]

o Qutcome: High S/N ratio achieved in minutes rather than hours.
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Data Visualization: Relaxation Efficiency

With Resolve-Al™

Parameter Native Sample Impact
Gd (0.2 mM)

Longest
( 18.5s 12s 15x Faster Recovery
)
Pulse Delay (

925s 6.0s Drastic Time Savings
)
Line Width (

0.8 Hz 1.5Hz Minimal Broadening
)
Chemical Shift ( Preserves Spectral

Unchanged Unchanged

)
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Comparison: Resolve-Al™ Gd vs. Other Agents

To ensure the correct reagent is selected, compare Resolve-Al™ Gd against other common

NMR additives.
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Figure 2: Decision matrix for selecting Resolve-Al™ reagents. Use Gd for relaxation/kinetics
and Eu for spectral resolution/chirality.

e Vs. Cr(acac)s: Chromium(lll) acetylacetonate is another common relaxation agent.[1]
However, Resolve-Al™ Gd (with tmhd ligands) is significantly more soluble in non-polar
organic solvents and often inert toward sensitive functional groups compared to the
potentially oxidative Cr(lll).[1]
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e To cite this document: BenchChem. [Technical Guide: Resolve-Al™ Gd in NMR
Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8256024/docs#technical-guide-resolve-al-gd-in-nmr-
spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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